molecular formula C4H7Cl2N3O B6249466 1-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 2411265-25-1

1-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B6249466
CAS No.: 2411265-25-1
M. Wt: 184.02 g/mol
InChI Key: JXTDORMHURMIMZ-UHFFFAOYSA-N
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Description

1-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, making it suitable for a wide range of functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted oxadiazoles where the chloromethyl group is replaced by the nucleophile.

    Oxidation and Reduction: Products vary depending on the specific conditions and reagents used but generally include oxidized or reduced forms of the oxadiazole ring.

Mechanism of Action

The mechanism of action of 1-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as xanthine oxidase and acetylcholinesterase by binding to their active sites . The compound’s structure allows it to fit into the enzyme’s active site, blocking the substrate from binding and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2411265-25-1

Molecular Formula

C4H7Cl2N3O

Molecular Weight

184.02 g/mol

IUPAC Name

[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C4H6ClN3O.ClH/c5-1-3-7-4(2-6)9-8-3;/h1-2,6H2;1H

InChI Key

JXTDORMHURMIMZ-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NO1)CCl)N.Cl

Purity

95

Origin of Product

United States

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